N-methylmorpholine-3-carboxamide hydrochloride
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Overview
Description
N-methylmorpholine-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C6H12N2O2·HCl. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxamide group and a methyl group attached to the nitrogen atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylmorpholine-3-carboxamide hydrochloride typically involves the amidation of a carboxylic acid substrate with N-methylmorpholine. One common method is the catalytic amidation of carboxylic acids using coupling reagents such as carbodiimides or acyl chlorides. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature and pressure, and can result in higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions: N-methylmorpholine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylmorpholine-3-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: N-methylmorpholine-3-carboxylic acid.
Reduction: N-methylmorpholine-3-amine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-methylmorpholine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of N-methylmorpholine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Morpholine: A parent compound with a similar structure but lacking the carboxamide and methyl groups.
N-methylmorpholine: Similar to N-methylmorpholine-3-carboxamide hydrochloride but without the carboxamide group.
N-methylmorpholine-4-carboxamide: A positional isomer with the carboxamide group attached to the fourth position of the morpholine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the carboxamide and methyl groups allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methylmorpholine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXYWCVLXAKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1COCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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